molecular formula C18H16ClF3N2O3S B2590547 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 315240-60-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2590547
CAS RN: 315240-60-9
M. Wt: 432.84
InChI Key: UQXROCNAJWCDKB-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide, also known as CTB or CTB-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Ring Halogenations of Polyalkylbenzenes

This study explored the use of halogenating agents for ring halogenations of polyalkylbenzenes, demonstrating the potential of N-halosuccinimide in organic synthesis (Bovonsombat & Mcnelis, 1993).

Photoreaction of 2-halo-N-pyridinylbenzamide

Investigated the photochemical behavior of 2-halo-N-pyridinylbenzamides, revealing insights into intramolecular cyclization mechanisms (Park et al., 2001).

Synthesis of Fluorohymenidin

Demonstrated a microwave-assisted fluorination technique for the synthesis of fluorohymenidin, highlighting the utility of fluorination in creating novel compounds (Troegel & Lindel, 2012).

Pharmacological Characterization

Kappa-Opioid Receptor Antagonism

PF-04455242, a novel kappa-opioid receptor antagonist, was characterized for its selectivity and efficacy, underscoring the compound's potential in treating depression and addiction disorders (Grimwood et al., 2011).

Material Science and Catalysis

Catalytic Applications

Discussed the synthesis and applications of half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives, indicating the importance of such compounds in catalysis for organic reactions (Singh, Singh, & Singh, 2009).

Antimicrobial and Antifungal Activities

Novel N-Phenylbenzamide Derivatives

Synthesized compounds exhibited significant antifungal and insecticidal activities, offering insights into the development of new pesticides (Yu et al., 2021).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c19-15-8-5-13(18(20,21)22)11-16(15)23-17(25)12-3-6-14(7-4-12)28(26,27)24-9-1-2-10-24/h3-8,11H,1-2,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXROCNAJWCDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide

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